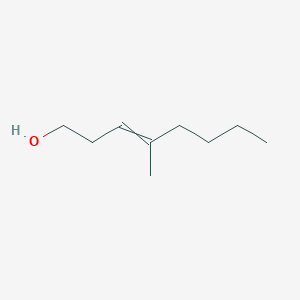
4-Methyloct-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloct-3-en-1-ol is an organic compound with the molecular formula C9H18O It is an unsaturated alcohol, characterized by the presence of a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyloct-3-en-1-ol can be synthesized through several methods. One common approach involves the isomerization of 4-methylpent-3-en-1-ol derivatives. This process typically requires the presence of a catalyst, such as a ruthenium complex, and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry. These methods, while effective, can be complex and may require multiple steps to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyloct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 4-methyloct-3-en-1-one.
Reduction: Formation of 4-methyloctan-1-ol.
Substitution: Formation of 4-methyloct-3-en-1-chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyloct-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor
Wirkmechanismus
The mechanism of action of 4-Methyloct-3-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The double bond in the compound allows for potential interactions with enzymes that recognize unsaturated substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylpent-3-en-1-ol
- 4-Methylhex-3-en-1-ol
- 4-Methylhept-3-en-1-ol
Uniqueness
4-Methyloct-3-en-1-ol is unique due to its longer carbon chain compared to similar compounds. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
119529-01-0 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
4-methyloct-3-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-4-6-9(2)7-5-8-10/h7,10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
ALBGDUNSWUFLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


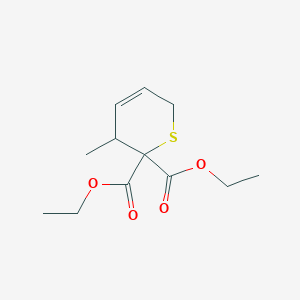
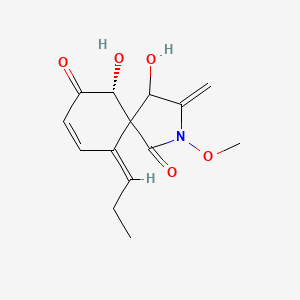
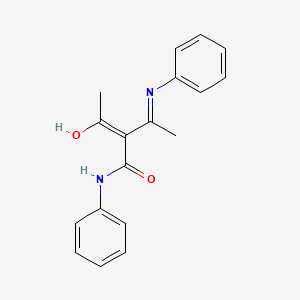
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)


![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)
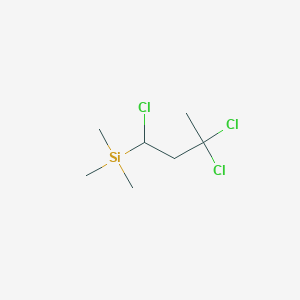


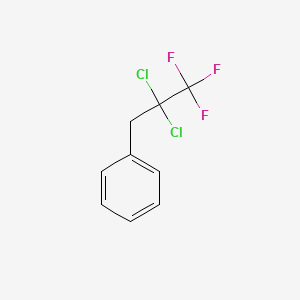
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)

![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
